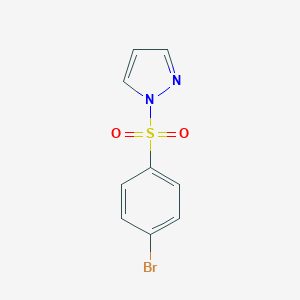

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a sulfonyl group attached to a phenyl ring, such as 1-(4-Bromophenylsulfonyl)piperazine , are common in medicinal chemistry. They often exhibit various biological activities, making them valuable for drug development .

Molecular Structure Analysis

The molecular structure of similar compounds, like 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, has been determined . It includes a bromophenylsulfonyl group attached to a nitrogen-containing ring .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution . The specifics would depend on the exact structure of the compound and the conditions of the reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine has a molecular weight of 319.22 g/mol .Scientific Research Applications

Synthesis and Chemical Transformations

- Alkylation and Oxidation to Sulfones : A study described the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate to produce a series of phenyl pyrazolyl sulfides, which were then oxidized into sulfones. These compounds exhibit potential biological activity (Vydzhak, Panchishin, & Brovarets, 2017).

- Lewis Base Catalysis : A facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles was developed from N-propargylic sulfonylhydrazone derivatives. This process involves allenic sulfonamide formation and a novel 1,3-sulfonyl shift, highlighting a new method in the synthesis of sulfonyl-substituted pyrazoles (Zhu, Lu, Sun, & Zhan, 2013).

Potential Biological and Pharmacological Applications

- Antitumor Agents : A compound designed with the core structure of 5-amino-4-methylsulfonyl-1-phenyl-1H-pyrazole was synthesized and characterized, aiming for antitumor activity. Single-crystal X-ray analysis provided insights into the arrangement of pharmacophoric groups, indicating its potential as an antitumor agent (Kettmann, Lokaj, Milata, Černuchová, Loupy, & Vo‐Thanh, 2005).

- Antiproliferative Activities : Pyrazole-sulfonamide derivatives were synthesized and evaluated for their antiproliferative activities against HeLa and C6 cell lines, with some compounds showing significant cell selective effects, indicating their potential in cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial action against bacterial and fungal strains .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that result in their antimicrobial action .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to their antimicrobial action .

Result of Action

Similar compounds have been shown to have antimicrobial action, indicating that they can affect the growth and survival of microbial cells .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXODXRBCKOVIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357126 |

Source

|

| Record name | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560105-21-7 |

Source

|

| Record name | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457753.png)

![(5Z)-3-ethyl-5-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457754.png)

![3-Ethyl-5-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457757.png)

![Methyl 4,5-dimethyl-2-({[(pentafluorophenyl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B457758.png)

![dimethyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457759.png)

![isopropyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457760.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457762.png)

![4-bromo-N-[2-(tert-butyl-NON-azoxy)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457763.png)

![2-cyano-3-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)ethyl]acrylamide](/img/structure/B457764.png)

![ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B457767.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457768.png)

![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B457772.png)